"1-Dodecanamine, N-dodecyl-N-methyl-" chemical properties
"1-Dodecanamine, N-dodecyl-N-methyl-" chemical properties
Technical Monograph: 1-Dodecanamine, N-dodecyl-N-methyl- Common Name: Methyldidodecylamine CAS Registry Number: 2915-90-4[1]
Executive Summary: The Amphiphilic Architect
1-Dodecanamine, N-dodecyl-N-methyl- (Methyldidodecylamine) represents a critical class of lipophilic tertiary amines serving as a functional cornerstone in both hydrometallurgical extraction and modern lipid nanoparticle (LNP) design.[1] Unlike quaternary ammoniums, which maintain a permanent positive charge, this tertiary amine exhibits pH-dependent ionization . This "switchable" cationic nature is the fundamental property driving its utility in intracellular drug delivery (endosomal escape) and selective ion-pair chromatography.[1]
For the drug development professional, this molecule is not merely a surfactant; it is a model ionizable lipid . Its structure—a small ionizable head group (methylamine) flanked by two hydrophobic tails (dodecyl chains)—mimics the architecture of advanced lipids used in mRNA therapeutics, making it an essential reference standard for structure-activity relationship (SAR) studies in gene delivery.
Physicochemical Architecture & Properties
The molecule consists of a central nitrogen atom bonded to one methyl group and two dodecyl (C12) chains. This
Table 1: Physicochemical Profile[2][3]
| Property | Value / Description | Relevance |
| Molecular Formula | High carbon content drives lipophilicity.[1][2] | |
| Molecular Weight | 367.70 g/mol | Ideal range for membrane permeability.[1] |
| Physical State | Oily Liquid / Low-melting Solid | Fluidity aids in LNP formulation.[1] |
| pKa (Calculated) | ~10.2 (Bulk) / ~6.5 (Apparent in LNP) | Critical: High basicity in bulk, but surface pKa shifts in nanoparticles, enabling physiological neutrality. |
| LogP (Predicted) | > 10.0 | Extreme hydrophobicity; requires ethanol/organic solvents for processing.[1] |
| Solubility | Soluble: Ethanol, Hexane, DCMInsoluble: Water | Must be formulated (e.g., liposomes) for aqueous biological use. |
| Refractive Index | ~1.45 | Relevant for RI detection in HPLC.[1] |
Synthesis Protocol: The Eschweiler-Clarke Methylation
For pharmaceutical-grade applications, purity is paramount.[1] The direct alkylation of methylamine with dodecyl halides often yields a mixture of secondary and quaternary amines. The Eschweiler-Clarke reaction is the superior, self-validating protocol for synthesizing Methyldidodecylamine from Didodecylamine, ensuring high specificity for the tertiary amine without over-alkylation to the quaternary salt.
Mechanism & Workflow
The reaction utilizes formic acid as a hydride source to reduce the iminium ion intermediate formed by formaldehyde.[3]
Figure 1: The specific reductive amination pathway preventing quaternary salt formation.
Experimental Methodology
Reagents:
-
Didodecylamine (1.0 eq)
-
Formic Acid (98%, 5.0 eq)
-
Solvent: Ethanol (optional, or neat)
Step-by-Step Protocol:
-
Charging: In a round-bottom flask equipped with a reflux condenser, charge Didodecylamine.
-
Acid Addition: Add Formic Acid dropwise at room temperature. Note: Exothermic reaction; cooling may be required.
-
Aldehyde Addition: Add Formaldehyde solution slowly.
-
Reflux: Heat the mixture to 90–100°C for 12–18 hours. Evolution of
gas indicates reaction progress (self-validating indicator).[1] -
Work-up:
-
Purification: Wash organic layer with brine, dry over
, and concentrate. -
Distillation: High-vacuum distillation is recommended to remove trace secondary amines.[1]
Application in Drug Delivery: The "Proton Sponge" Mechanism
In the context of Lipid Nanoparticles (LNPs) for mRNA delivery, Methyldidodecylamine serves as a functional analog to proprietary lipids like DLin-MC3-DMA. Its efficacy relies on the Endosomal Escape mechanism.[1][6]
Mechanism of Action
-
Circulation (pH 7.4): The amine remains largely neutral, preventing non-specific binding to anionic blood proteins and reducing toxicity.[1]
-
Endocytosis (pH 6.5 - 5.0): Upon entering the cell via endocytosis, the endosomal pH drops.[1]
-
Protonation: The tertiary nitrogen accepts a proton (
).[1] -
Membrane Disruption: The positively charged lipid interacts with anionic endosomal phospholipids, causing a phase transition (lamellar to hexagonal
), rupturing the endosome and releasing the RNA payload.
Figure 2: The critical pH-dependent ionization pathway for intracellular delivery.[6]
Analytical & Industrial Applications
Ion-Pair Chromatography
Methyldidodecylamine is utilized as a mobile phase modifier in Reverse-Phase HPLC (RP-HPLC) for separating anionic analytes (e.g., oligonucleotides, acidic peptides).[1]
-
Protocol: Add 5–10 mM Methyldidodecylamine to the mobile phase; adjust pH to 6.5 with acetic acid.
-
Mechanism: The protonated amine forms neutral ion pairs with negatively charged analytes, increasing their retention on the hydrophobic C18 column.
Liquid-Liquid Extraction (Hydrometallurgy)
Used for the extraction of metal anions (e.g., U, Co, V) from acidic sulfate or chloride media.
-
Selectivity: Steric hindrance of the two dodecyl chains prevents the formation of stable complexes with smaller, competing cations, offering high selectivity for specific metal-anion complexes.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Statement | Precaution |
| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][7] | Wear nitrile gloves (double-gloving recommended) and face shield.[1] |
| Acute Toxicity | H302: Harmful if swallowed.[1] | Do not pipette by mouth. Work in a fume hood. |
| Aquatic Toxicity | H400: Very toxic to aquatic life.[1][7] | Collect all waste as halogenated/organic waste; do not pour down drains.[1] |
Storage: Store under nitrogen or argon atmosphere. Amines absorb atmospheric
References
-
PubChem. Compound Summary: Methyldidodecylamine (CAS 2915-90-4).[1] National Library of Medicine.[1] Available at: [Link]
-
Rosenau, T., et al. (2002).[1] "A Solvent-Free and Formalin-Free Eschweiler-Clarke Methylation for Amines." Synthetic Communications. (Validating the reductive amination protocol). Available at: [Link]
-
Cullis, P. R., & Hope, M. J. (2017).[1] "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy.[1] (Establishing the mechanism of ionizable lipids in LNPs). Available at: [Link]
Sources
- 1. N-Methyl-1-dodecanamine | C13H29N | CID 81746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7311-30-0: N-Methyl-1-dodecanamine | CymitQuimica [cymitquimica.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticles: a complete guide to understanding LNP - Inside Therapeutics [insidetx.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
